molecular formula C42H28N6O2S4 B11076368 (disulfanediylbis{benzene-2,1-diylnitrilo[(5Z)-4-phenyl-1,3,4-thiadiazol-2-yl-5-ylidene]})bis(phenylmethanone)

(disulfanediylbis{benzene-2,1-diylnitrilo[(5Z)-4-phenyl-1,3,4-thiadiazol-2-yl-5-ylidene]})bis(phenylmethanone)

Cat. No.: B11076368
M. Wt: 777.0 g/mol
InChI Key: FUDAANNPEDSFGB-UHFFFAOYSA-N
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Description

5-({2-[(2-{[5-BENZOYL-3-PHENYL-1,3,4-THIADIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)DISULFANYL]PHENYL}IMINO)-4-PHENYL-1,3,4-THIADIAZOL-2(4H)-YLMETHANONE is a complex organic compound featuring multiple aromatic rings and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({2-[(2-{[5-BENZOYL-3-PHENYL-1,3,4-THIADIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)DISULFANYL]PHENYL}IMINO)-4-PHENYL-1,3,4-THIADIAZOL-2(4H)-YLMETHANONE typically involves multi-step organic reactions. These reactions often include electrophilic aromatic substitution, nucleophilic substitution, and condensation reactions. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of sulfur atoms allows for oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine or thiadiazole groups, leading to the formation of amines or reduced thiadiazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound may serve as a probe for studying enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical studies .

Medicine

Its unique chemical properties may allow for the development of new drugs targeting specific diseases, such as cancer or infectious diseases .

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-({2-[(2-{[5-BENZOYL-3-PHENYL-1,3,4-THIADIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)DISULFANYL]PHENYL}IMINO)-4-PHENYL-1,3,4-THIADIAZOL-2(4H)-YLMETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and benzoyl-containing molecules. Examples include:

    [5-BENZOYL-3-PHENYL-1,3,4-THIADIAZOL-2(3H)-YLIDEN]AMINO: derivatives

  • Benzoyl peroxide
  • Benzyl benzoate

Uniqueness

The uniqueness of 5-({2-[(2-{[5-BENZOYL-3-PHENYL-1,3,4-THIADIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)DISULFANYL]PHENYL}IMINO)-4-PHENYL-1,3,4-THIADIAZOL-2(4H)-YLMETHANONE lies in its specific combination of functional groups and aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C42H28N6O2S4

Molecular Weight

777.0 g/mol

IUPAC Name

[5-[2-[[2-[(5-benzoyl-3-phenyl-1,3,4-thiadiazol-2-ylidene)amino]phenyl]disulfanyl]phenyl]imino-4-phenyl-1,3,4-thiadiazol-2-yl]-phenylmethanone

InChI

InChI=1S/C42H28N6O2S4/c49-37(29-17-5-1-6-18-29)39-45-47(31-21-9-3-10-22-31)41(51-39)43-33-25-13-15-27-35(33)53-54-36-28-16-14-26-34(36)44-42-48(32-23-11-4-12-24-32)46-40(52-42)38(50)30-19-7-2-8-20-30/h1-28H

InChI Key

FUDAANNPEDSFGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NN(C(=NC3=CC=CC=C3SSC4=CC=CC=C4N=C5N(N=C(S5)C(=O)C6=CC=CC=C6)C7=CC=CC=C7)S2)C8=CC=CC=C8

Origin of Product

United States

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